1-Iodo-2-(2-methylpropoxy)cyclopentane
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Overview
Description
1-Iodo-2-(2-methylpropoxy)cyclopentane is an organic compound with the molecular formula C₉H₁₇IO. It is a cyclopentane derivative where an iodine atom is attached to the first carbon, and a 2-methylpropoxy group is attached to the second carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-2-(2-methylpropoxy)cyclopentane typically involves the iodination of 2-(2-methylpropoxy)cyclopentane. One common method includes the reaction of cyclopentane with 2-methylpropyl alcohol to form 2-(2-methylpropoxy)cyclopentane, followed by iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2-(2-methylpropoxy)cyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride
Common Reagents and Conditions:
Substitution: Nucleophiles like NaOH, KCN, or NH₃ in polar solvents.
Oxidation: KMnO₄, CrO₃ in acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄ in anhydrous solvents
Major Products:
Substitution: Corresponding substituted cyclopentanes.
Oxidation: Alcohols or ketones.
Scientific Research Applications
1-Iodo-2-(2-methylpropoxy)cyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and mechanisms involving iodine-containing compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those involving iodine as a functional group.
Industry: Used in the development of new materials and as a reagent in various industrial chemical processes
Mechanism of Action
The mechanism of action of 1-Iodo-2-(2-methylpropoxy)cyclopentane involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the 2-methylpropoxy group. The iodine atom can act as a leaving group in substitution reactions, while the 2-methylpropoxy group can influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
1-Iodo-2-methylcyclopentane: Similar structure but lacks the 2-methylpropoxy group.
2-Iodo-1-methylpropoxycyclopentane: Similar structure but with different positioning of the iodine and methylpropoxy groups.
1-Bromo-2-(2-methylpropoxy)cyclopentane: Similar structure but with a bromine atom instead of iodine
Properties
Molecular Formula |
C9H17IO |
---|---|
Molecular Weight |
268.13 g/mol |
IUPAC Name |
1-iodo-2-(2-methylpropoxy)cyclopentane |
InChI |
InChI=1S/C9H17IO/c1-7(2)6-11-9-5-3-4-8(9)10/h7-9H,3-6H2,1-2H3 |
InChI Key |
JYECBPTYZHNZEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1CCCC1I |
Origin of Product |
United States |
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